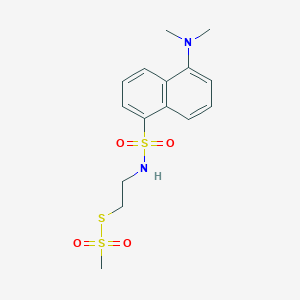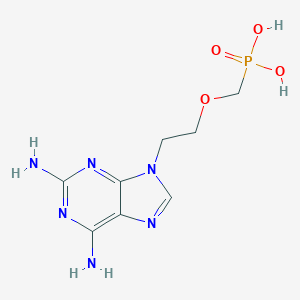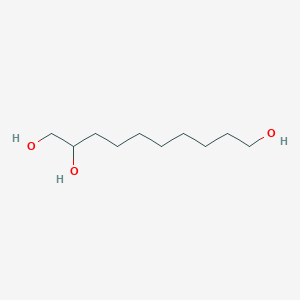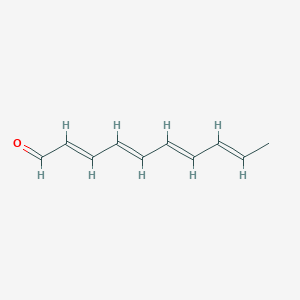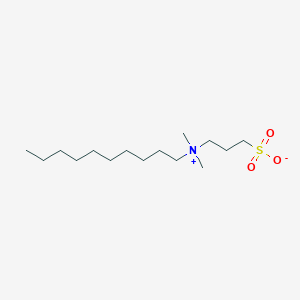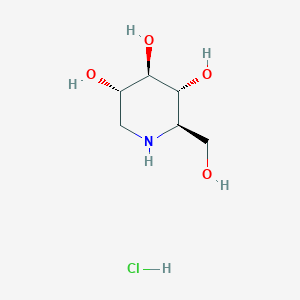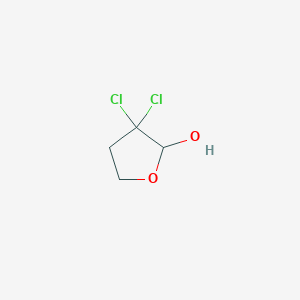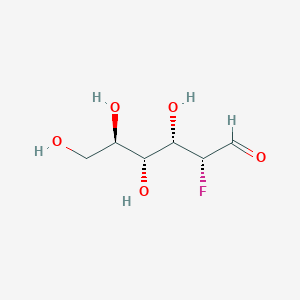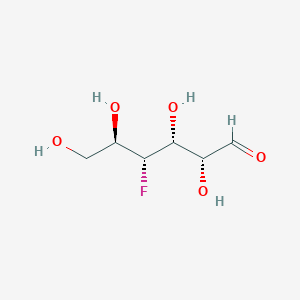
D,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl
Übersicht
Beschreibung
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is a compound known for its role as an inhibitor of glycosphingolipid biosynthesis.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol typically involves the reaction of phenylalanine derivatives with decanoic acid and morpholine. The reaction conditions often include the use of chloroform and potassium chloride in the presence of phosphoric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its functional groups, leading to the formation of new compounds.
Substitution: It can undergo substitution reactions, particularly at the phenyl and morpholino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol has several scientific research applications:
Chemistry: It is used as a tool to study glycosphingolipid biosynthesis and its inhibition.
Biology: The compound is employed in research on cell signaling pathways, particularly those involving ceramide accumulation and apoptosis.
Medicine: It has shown potential in enhancing the efficacy of chemotherapeutic agents like Taxol and vincristine in treating cancers such as melanoma and neuroblastoma
Industry: Its role in inhibiting glycosphingolipid biosynthesis makes it valuable in the development of new therapeutic interventions
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves the inhibition of glucosylceramide synthase, leading to the accumulation of ceramide. This accumulation triggers apoptotic pathways, enhancing the cytotoxic effects of chemotherapeutic agents. The compound also affects the PI3K/AKT signaling pathway, contributing to its pro-apoptotic effects .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is unique in its ability to inhibit glycosphingolipid biosynthesis and enhance the effects of chemotherapeutic agents. Similar compounds include:
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol: Another glycosphingolipid biosynthesis inhibitor with similar properties.
DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride: A derivative with comparable inhibitory effects.
(±)-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride: Another variant used in similar research applications.
These compounds share similar mechanisms of action but may differ in their specific applications and efficacy.
Eigenschaften
IUPAC Name |
N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


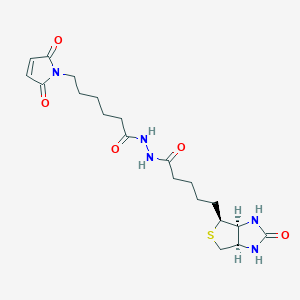
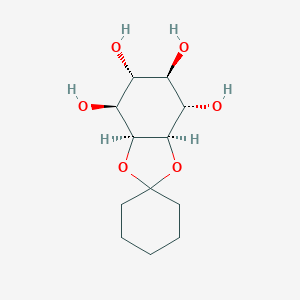
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
